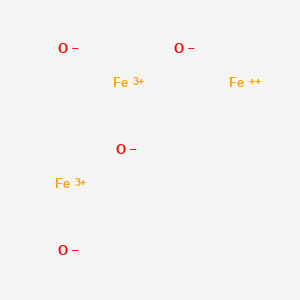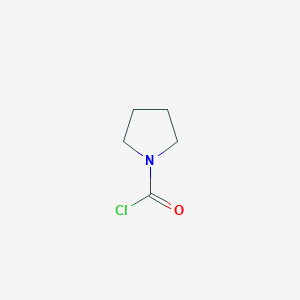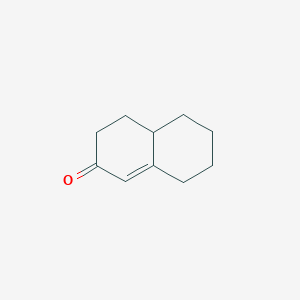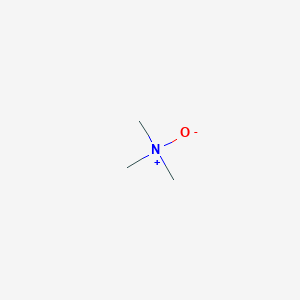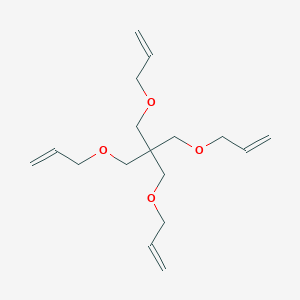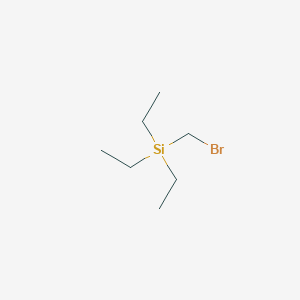
Silane, (bromomethyl)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (bromomethyl)triethyl-, also known as bromomethyltriethylsilane, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and reacts with water to form hydrobromic acid. This compound is commonly used as a reagent in organic synthesis, and it has been the subject of extensive research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of silane, (bromomethyl)triethyl-, is related to its reactivity towards nucleophiles. When exposed to a nucleophile, such as a hydroxide ion, the bromomethyl group can be displaced, leading to the formation of a new chemical bond. This reactivity makes silane, (bromomethyl)triethyl-, a useful reagent for organic synthesis, where it can be used to introduce a bromomethyl group into a molecule.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, (bromomethyl)triethyl-. However, it is known that this compound can react with water to form hydrobromic acid, which is a strong acid that can be corrosive to skin and mucous membranes. Therefore, proper safety precautions should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of silane, (bromomethyl)triethyl-, is its reactivity towards nucleophiles. This makes it a useful reagent for organic synthesis, where it can be used to introduce a bromomethyl group into a molecule. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
One limitation of silane, (bromomethyl)triethyl-, is its reactivity towards water. This can make it difficult to handle and store, as it can react with atmospheric moisture to form hydrobromic acid. Additionally, this compound can be hazardous if not handled properly, due to its corrosive properties.
Orientations Futures
There are several potential future directions for research involving silane, (bromomethyl)triethyl-. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, this compound could be used as a precursor for the synthesis of new silicon-based materials with unique properties.
Another potential area of research is the investigation of the biochemical and physiological effects of silane, (bromomethyl)triethyl-. This could help to identify potential hazards associated with the use of this compound and inform the development of safety guidelines for its handling and storage.
Overall, silane, (bromomethyl)triethyl-, is a versatile and useful compound that has a wide range of applications in scientific research. With further research, this compound could have even more potential applications in fields such as materials science and organic synthesis.
Méthodes De Synthèse
The synthesis of silane, (bromomethyl)triethyl-, can be achieved by reacting bromomethyl ethyl ether with triethylsilane in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the silicon atom in the triethylsilane molecule. The resulting product is a stable, colorless liquid that can be purified by distillation or chromatography.
Applications De Recherche Scientifique
Silane, (bromomethyl)triethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used to introduce a bromomethyl group into a molecule. This can be useful for creating new compounds with unique properties or for modifying existing molecules to improve their properties.
In addition to its use in organic synthesis, silane, (bromomethyl)triethyl-, has also been used in materials science research. It can be used as a precursor for the synthesis of silicon-based materials, such as silicones and polysilanes. These materials have a wide range of applications, including in electronics, coatings, and biomedical devices.
Propriétés
Numéro CAS |
1112-53-4 |
|---|---|
Nom du produit |
Silane, (bromomethyl)triethyl- |
Formule moléculaire |
C7H17BrSi |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
bromomethyl(triethyl)silane |
InChI |
InChI=1S/C7H17BrSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3 |
Clé InChI |
GNNGICMZKPDEFW-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CBr |
SMILES canonique |
CC[Si](CC)(CC)CBr |
Synonymes |
(Bromomethyl)triethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



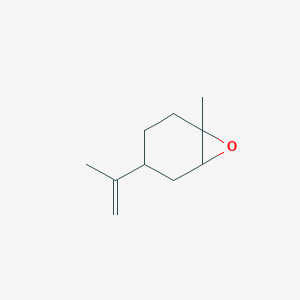
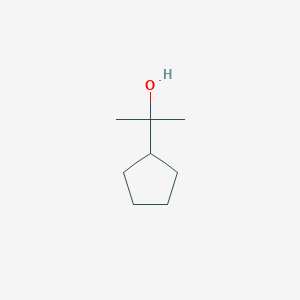
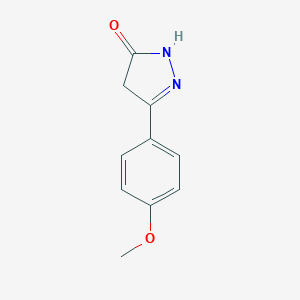
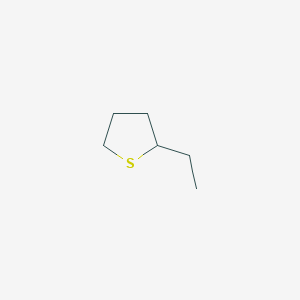
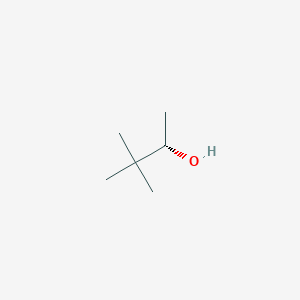
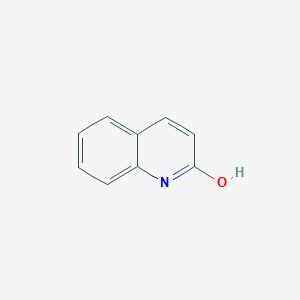
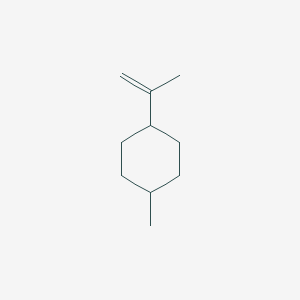
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
